REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][C:12]#[C:13][CH2:14][OH:15])=[C:4](Cl)[N:3]=1.C(O)=[O:18]>>[OH:15][CH2:14][C:13]#[C:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:18])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2
|
Name
|
4-(2-amino-6-chloropurin-9-yl)-2-butyn-1-ol
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CC#CCO)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 ml of water
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC#CCN1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |